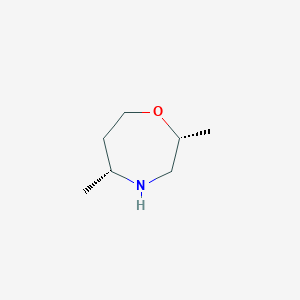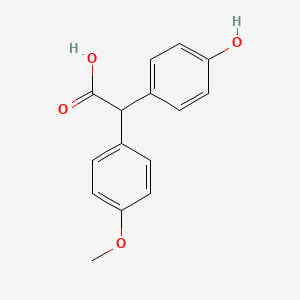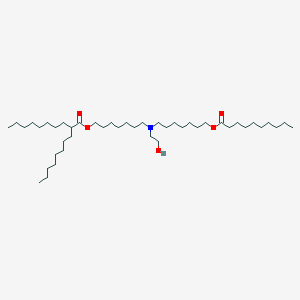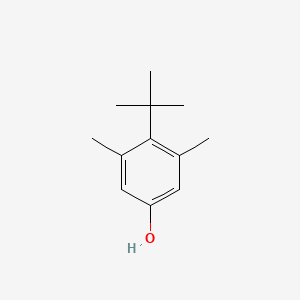
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol is a complex organic compound that features a cyclopentanol core with a quinoline derivative attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the initial formation of the quinoline derivative, followed by its attachment to the cyclopentanol core through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone.
Reduction: The quinoline derivative can be reduced to form different hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a cyclopentanone derivative, while reduction could produce a fully hydrogenated quinoline-cyclopentanol compound.
科学的研究の応用
Chemistry
In chemistry, Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetic properties, and its potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in fields such as polymer science, nanotechnology, or catalysis.
作用機序
The mechanism of action of Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to Rel-(1R,2R)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)cyclopentan-1-ol might include other quinoline derivatives or cyclopentanol derivatives. Examples could be:
- 2-(6-methylquinolin-1-yl)cyclopentan-1-ol
- 2-(3,4-dihydroquinolin-1-yl)cyclopentan-1-ol
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the quinoline and cyclopentanol moieties. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
(1R,2R)-2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C15H21NO/c1-11-7-8-13-12(10-11)4-3-9-16(13)14-5-2-6-15(14)17/h7-8,10,14-15,17H,2-6,9H2,1H3/t14-,15-/m1/s1 |
InChIキー |
MDZOWRWTYLRYDD-HUUCEWRRSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)N(CCC2)[C@@H]3CCC[C@H]3O |
正規SMILES |
CC1=CC2=C(C=C1)N(CCC2)C3CCCC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)


![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)



![{3-hydroxy-4-[(2Z)-3-hydroxy-3-phenyl-2-propenoyl]phenoxy}acetonitrile](/img/structure/B13362594.png)
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)

